(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside, also known as BDA, is a synthetic compound that has been used in a variety of scientific research applications. BDA is a nitro-arabinose derivative that is structurally similar to the naturally occurring arabinose molecule, making it an ideal tool for studying the biochemical and physiological effects of arabinose. BDA has been used in a range of laboratory experiments, including enzyme inhibition, protein-ligand binding, and DNA-protein interactions.
Scientific Research Applications
Chemical Synthesis and Epimerization
- One study explored the epimerization of 2'-carbonyl-alpha-C-glycopyranosides, including arabinopyranoside derivatives, through enolation, beta-elimination, and intramolecular cycloaddition processes. This method resulted in the formation of beta-anomers and confirmed the involvement of acyclic alpha,beta-unsaturated aldehyde or ketone intermediates in the epimerization process (Wang et al., 2003).
Glycoside Hydrolase Inhibition
- Another research focused on the synthesis of a carbohydrate-like dihydrooxazine and tetrahydrooxazine derivatives, including those related to arabinopyranoside, as putative inhibitors of glycoside hydrolases. The study found that the synthesized compounds, including dihydrooxazine derivatives, were effective inhibitors of certain beta-glucosidases, indicating potential applications in the modulation of glycoside hydrolase activity (Best et al., 2002).
Transglycosylation Reactions
- Research on the efficient synthesis of 4-Amino-4-deoxy-L-arabinose and spacer-equipped 4-Amino-4-deoxy-L-arabinopyranosides by transglycosylation reactions revealed the transformation of methyl 4-azido-4-deoxy-arabinoside into various spacer glycosides. These transformations and the subsequent coupling to proteins highlighted the utility of arabinopyranoside derivatives in bioconjugation and immunogenic applications (Müller et al., 2010).
Glycosaminoglycan Biosynthesis Inhibition
- A study on 4-deoxy-4-fluoro-xyloside derivatives, synthesized from L-arabinopyranose, evaluated their potential as inhibitors of glycosaminoglycan biosynthesis. The findings indicated that certain derivatives selectively inhibited heparan sulfate and chondroitin sulfate/dermatan sulfate biosynthesis, suggesting a role in modulating glycosaminoglycan-related biological processes and therapeutic applications (Tsuzuki et al., 2010).
properties
IUPAC Name |
(2S,3S,4R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10?,11-,12+,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWXZODMVVLAHO-PSEXLTFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747107 |
Source
|
Record name | Benzyl (4xi)-4-deoxy-4-(nitromethyl)-beta-D-threo-pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside | |
CAS RN |
383173-66-8 |
Source
|
Record name | β-D-threo-Pentopyranoside, phenylmethyl 4-deoxy-4-(nitromethyl)-, (4ξ)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383173-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (4xi)-4-deoxy-4-(nitromethyl)-beta-D-threo-pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.